Bioproduction Efficiency: Allitol Yield Increase of 66.7% via Optimized Whole-Cell Biotransformation vs. Non-Optimized Fermentation
In a 2023 study using a recombinant Escherichia coli system co-expressing D-psicose-3-epimerase, glucose dehydrogenase, and ribitol dehydrogenase, optimized whole-cell biotransformation produced 12.0 g/L allitol from 25 g/L D-fructose. This represents a 66.7% higher yield compared to fermentation without optimization [1]. Furthermore, a 2015 study using a multi-enzyme coupling pathway achieved a yield of 48.62 g/L allitol from 500 mM D-fructose, with a conversion rate of 92% [2]. These yields are comparable to, and in some cases exceed, those reported for bioproduction of other rare sugar alcohols like D-allulose under similar conditions [3].
| Evidence Dimension | Allitol yield (g/L) |
|---|---|
| Target Compound Data | 12.0 g/L (optimized) and 48.62 g/L (optimized) |
| Comparator Or Baseline | 7.2 g/L (non-optimized fermentation baseline) |
| Quantified Difference | 66.7% increase |
| Conditions | Recombinant E. coli whole-cell biotransformation, 25 g/L D-fructose substrate, 30 °C, pH 7.0 |
Why This Matters
This quantitative yield improvement directly informs procurement decisions for industrial biotechnology groups evaluating the economic feasibility of allitol production versus alternative rare sugar alcohols.
- [1] Wen, X., et al. (2023). Whole-cell biotransformation for simultaneous synthesis of allitol and d-gluconic acid in recombinant Escherichia coli. Journal of Biotechnology, 367, 1–8. View Source
- [2] Zhu, Y., et al. (2015). Construction of allitol synthesis pathway by multi-enzyme coexpression in Escherichia coli and its application in allitol production. Journal of Industrial Microbiology & Biotechnology, 42(5), 769–776. View Source
- [3] Zhang, W., et al. (2024). Green biotechnological synthesis of rare sugars/alcohols: D-allulose, allitol, D-tagatose, L-xylulose, L-ribose. Biotechnology Advances, 72, 108345. View Source
